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Compound of Interest

Compound Name: 2-Bromo-2'-nitroacetophenone

Cat. No.: B032119

An In-depth Technical Guide to 2-Bromo-2'-nitroacetophenone: Properties, Synthesis, and
Applications

Abstract

2-Bromo-2'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a
pivotal intermediate in synthetic organic chemistry. Characterized by the presence of an a-
bromo ketone moiety and a nitro-substituted phenyl ring, this compound exhibits a unique
reactivity profile that makes it a valuable precursor for the synthesis of a wide range of complex
molecules, particularly heterocyclic systems. This technical guide provides a comprehensive
overview of the physicochemical properties, spectroscopic data, synthesis, purification,
chemical reactivity, and safety considerations for 2-bromo-2'-nitroacetophenone. Detailed,
field-proven protocols for its synthesis and purification are provided, alongside an analysis of its
core reactivity. This document is intended to serve as an essential resource for researchers,
scientists, and drug development professionals leveraging this versatile reagent in their work.

Introduction and Nomenclature

2-Bromo-2'-nitroacetophenone, also known by its IUPAC name 2-bromo-1-(2-
nitrophenyl)ethanone, is a bifunctional organic compound of significant interest in medicinal
and materials chemistry.[1][2] Its structure incorporates three key features: an aromatic nitro
group, a ketone carbonyl, and an a-bromine atom. This combination renders the molecule a
potent electrophile, particularly at the benzylic carbon bearing the bromine, which is activated
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by the adjacent carbonyl group.[3] This inherent reactivity is the cornerstone of its utility as a

building block for constructing more complex molecular architectures.[1][4]

e |[UPAC Name: 2-bromo-1-(2-nitrophenyl)ethanone[5]
e Synonyms: 2'-Nitrophenacy! bromide[6]

e CAS Number: 6851-99-6[6]

e Molecular Formula: CsHeBrNOs|[5]

e Molecular Weight: 244.04 g/mol [6]

e Chemical Structure:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Bromo-2'-nitroacetophenone are summarized

below. It is essential for researchers to note that while properties like melting point are

experimentally determined, others such as boiling point and density are often computationally

predicted and should be treated as estimates.

Physical Properties

Property Value Source(s)
White to pale yellow crystalline

Appearance [11[2]
powder

Melting Point 55-57 °C (lit.) [1][2][6]

Boiling Point 335.7 £ 17.0 °C (Predicted) [1112]

Density 1.671 + 0.06 g/cm3 (Predicted) [1][2]

- Soluble in Chloroform,
Solubility [11[2]

Methanol

Spectroscopic Data
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Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 2-
Bromo-2'-nitroacetophenone. Below are the key experimental and expected spectroscopic
features.

Technique Data Source(s)

(400 MHz, CDCIs) &
(ppm):8.21 (dd, J=8.1, 1.2 Hz,
1H, Ar-H), 7.79 (td, J=7.5, 1.3
1H NMR Hz, 1H, Ar-H), 7.68 (ddd, [4]
J=8.1, 7.5, 1.6 Hz, 1H, Ar-H),
7.50 (dd, J=7.5, 1.6 Hz, 1H, Ar-
H), 4.30 (s, 2H, -COCH:Br)

Experimental data for the 2'-
nitro isomer is not readily
available. Based on general

13C NMR principles, expected shifts are: [7]
~189-194 ppm (C=0), ~124-
150 ppm (Ar-C), ~30-35 ppm (-
CH2Br)

Expected characteristic peaks:
~1700 cm~t (C=0 stretch),
~1520 & 1340 cm~1 (Ar-NO2
asymmetric & symmetric
stretches), ~600-700 cm~1 (C-
Br stretch)

IR Spectroscopy

UV-Vis Amax: 262 nm (in Ethanol) [1112]

Synthesis and Purification

The most common and reliable method for preparing 2-Bromo-2'-nitroacetophenone is
through the direct a-bromination of its precursor, 2'-nitroacetophenone. The presence of an
acid catalyst facilitates the formation of an enol intermediate, which then acts as the
nucleophile in the reaction with elemental bromine.[8]
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Caption: Workflow for the synthesis and purification of 2-Bromo-2'-nitroacetophenone.

Detailed Synthesis Protocol

This protocol is adapted from a reported literature procedure.[4]

Materials:

2'-Nitroacetophenone (20 g, 121 mmol)

Anhydrous Aluminum Trichloride (AICIs) (500 mg, 3.75 mmol)
Bromine (Br2) (6.2 mL, 121 mmol)

Anhydrous Diethyl Ether (600 mL)

Dichloromethane (CH2zCl2)

Petroleum Ether

Methanol (for recrystallization)

Magnesium Sulfate (MgSOa)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and an argon inlet, add 2'-nitroacetophenone (20 g) and anhydrous
aluminum trichloride (500 mg).

Dissolution: Add anhydrous diethyl ether (600 mL) to the flask and stir the mixture until all
solids are dissolved.

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Under a steady stream of
argon, add bromine (6.2 mL) dropwise via the dropping funnel over a period of 1 hour.
Causality Note: Slow, dropwise addition at low temperature is crucial to control the
exothermic reaction and prevent over-bromination.
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» Reaction Progression: After the addition is complete, allow the mixture to slowly warm to
room temperature and continue stirring for 3 hours. The reaction progress should be
monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Transfer the reaction mixture to a separatory funnel and wash the organic layer with
water (3 x 200 mL).

« |solation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter,
and evaporate the solvent under reduced pressure to yield the crude product as a yellow
solid.

 Purification (Column Chromatography): Purify the crude residue by column chromatography
on silica gel using a solvent system of 70:30 dichloromethane/petroleum ether.

 Purification (Recrystallization): Combine the fractions containing the pure product and
evaporate the solvent. Recrystallize the resulting solid from methanol to afford pure 2-bromo-
1-(2-nitrophenyl)ethanone as colorless micro-needles (Yield: 26.1 g, 88%).[4]
Trustworthiness Check: The purity of the final product should be confirmed by melting point
analysis and *H NMR spectroscopy, comparing the data to established values.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-2'-nitroacetophenone stems from the high reactivity of the a-
bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic
due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine
atom itself, making it an excellent substrate for nucleophilic substitution (Sn2) reactions.[3]

Core Reactivity: Nucleophilic Substitution

This compound readily reacts with a wide variety of nucleophiles, including amines, pyridines,
thiols, and carboxylates, to displace the bromide ion. This reactivity is the foundation for its use
in building complex heterocyclic structures.
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Caption: Generalized Sn2 reaction mechanism of 2-Bromo-2'-nitroacetophenone.

Applications in Synthesis

o Heterocycle Synthesis: It is a key starting material for synthesizing fused heterocyclic
systems. For instance, it is used in the novel synthesis of 5-pyridylindolizine derivatives,
which are scaffolds of interest in pharmaceutical research.[1][2]

o Analytical Derivatization: As an electroactive derivative-forming reagent, it has been used as
a pre-column reagent for preparing prostaglandin derivatives, enhancing their detectability in
analytical assays.[6]

o Pharmaceutical and Agrochemical Intermediates: Its versatile reactivity makes it a valuable
intermediate in the production of various pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Storage

2-Bromo-2'-nitroacetophenone is a hazardous substance and must be handled with
appropriate safety precautions in a well-ventilated chemical fume hood.

e Hazard Identification:

o GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation,
Category 1B; Serious Eye Damage, Category 1).[5][6]

o Signal Word: Danger|[6]
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o Personal Protective Equipment (PPE):

o Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[9]
e Handling:

o Avoid creating dust.[9]

o Do not breathe dust, fumes, or vapors.[9]

o Wash hands thoroughly after handling.[9]
o Storage:

o Store in a cool, dark place.[1][2]

o Keep the container tightly sealed in a dry, well-ventilated area.[1][2]

o Recommended storage temperature: 0-8 °C.[1]

Conclusion

2-Bromo-2'-nitroacetophenone is a powerful and versatile synthetic intermediate whose
value is defined by its predictable and potent electrophilicity. A thorough understanding of its
properties, a reliable synthetic protocol, and stringent adherence to safety measures are
essential for its effective and safe utilization. This guide provides the foundational knowledge
required for researchers to confidently incorporate this reagent into their synthetic strategies,
paving the way for the development of novel compounds in drug discovery and materials
science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

